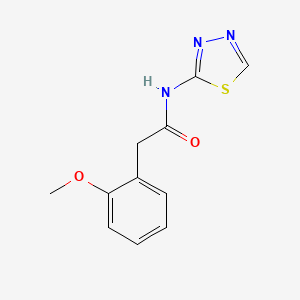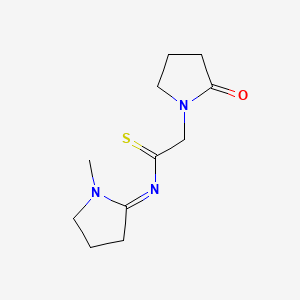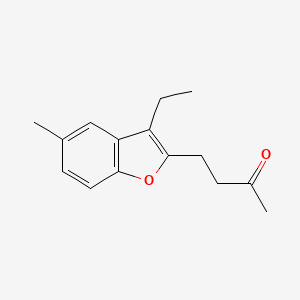
2-(2-methoxyphenyl)-N-1,3,4-thiadiazol-2-ylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-methoxyphenyl)-N-1,3,4-thiadiazol-2-ylacetamide, also known as MTAA, is a synthetic compound that has been studied for its potential applications in scientific research. This compound belongs to the class of thiadiazole derivatives, which have been found to possess various biological activities.
作用机制
The exact mechanism of action of 2-(2-methoxyphenyl)-N-1,3,4-thiadiazol-2-ylacetamide is not fully understood. However, studies have suggested that 2-(2-methoxyphenyl)-N-1,3,4-thiadiazol-2-ylacetamide may exert its biological effects by modulating various signaling pathways and enzymes involved in cell growth and survival.
Biochemical and Physiological Effects:
2-(2-methoxyphenyl)-N-1,3,4-thiadiazol-2-ylacetamide has been found to exhibit various biochemical and physiological effects. Studies have shown that 2-(2-methoxyphenyl)-N-1,3,4-thiadiazol-2-ylacetamide can reduce oxidative stress and inflammation, which are implicated in various diseases, including neurodegenerative disorders and cancer. Additionally, 2-(2-methoxyphenyl)-N-1,3,4-thiadiazol-2-ylacetamide has been found to modulate various enzymes involved in cell growth and survival, which may contribute to its anticancer properties.
实验室实验的优点和局限性
One advantage of using 2-(2-methoxyphenyl)-N-1,3,4-thiadiazol-2-ylacetamide in lab experiments is its synthetic nature, which allows for the production of large quantities of the compound. Additionally, 2-(2-methoxyphenyl)-N-1,3,4-thiadiazol-2-ylacetamide has been found to exhibit various biological activities, making it a potential candidate for drug discovery. However, one limitation of using 2-(2-methoxyphenyl)-N-1,3,4-thiadiazol-2-ylacetamide in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
未来方向
There are several future directions for the study of 2-(2-methoxyphenyl)-N-1,3,4-thiadiazol-2-ylacetamide. One potential area of research is to elucidate the exact mechanism of action of 2-(2-methoxyphenyl)-N-1,3,4-thiadiazol-2-ylacetamide and identify its molecular targets. Additionally, further studies are needed to investigate the potential applications of 2-(2-methoxyphenyl)-N-1,3,4-thiadiazol-2-ylacetamide in other scientific research areas, such as immunology and infectious diseases. Finally, the development of more efficient synthetic methods for the production of 2-(2-methoxyphenyl)-N-1,3,4-thiadiazol-2-ylacetamide may facilitate its use in future research and drug discovery efforts.
In conclusion, 2-(2-methoxyphenyl)-N-1,3,4-thiadiazol-2-ylacetamide is a synthetic compound that has been studied for its potential applications in various scientific research areas. Its neuroprotective and anticancer properties make it a potential candidate for drug discovery. Further research is needed to fully understand its mechanism of action and identify its molecular targets, as well as to investigate its potential applications in other scientific research areas.
合成方法
The synthesis of 2-(2-methoxyphenyl)-N-1,3,4-thiadiazol-2-ylacetamide involves the reaction of 2-(2-methoxyphenyl) hydrazinecarbothioamide with acetic anhydride in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain a pure form of 2-(2-methoxyphenyl)-N-1,3,4-thiadiazol-2-ylacetamide.
科学研究应用
2-(2-methoxyphenyl)-N-1,3,4-thiadiazol-2-ylacetamide has been studied for its potential applications in various scientific research areas, including neuroscience, cancer research, and drug discovery. Studies have shown that 2-(2-methoxyphenyl)-N-1,3,4-thiadiazol-2-ylacetamide exhibits neuroprotective effects and can protect brain cells from oxidative stress-induced damage. Additionally, 2-(2-methoxyphenyl)-N-1,3,4-thiadiazol-2-ylacetamide has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells.
属性
IUPAC Name |
2-(2-methoxyphenyl)-N-(1,3,4-thiadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2S/c1-16-9-5-3-2-4-8(9)6-10(15)13-11-14-12-7-17-11/h2-5,7H,6H2,1H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPEAEIDKXURTDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)NC2=NN=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methoxyphenyl)-N-(1,3,4-thiadiazol-2-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{3-[benzyl(methyl)amino]propyl}-2-thioxo-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5713881.png)
![N'-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene]-2-(4-nitrophenoxy)acetohydrazide](/img/structure/B5713884.png)

![4-[(2'-amino-4'-methyl-4,5'-bi-1,3-thiazol-2-yl)(methyl)amino]phenol](/img/structure/B5713911.png)
![4-methyl-6,7,8,9-tetrahydro[1]benzothieno[2,3-d]tetrazolo[1,5-a]pyrimidin-10(4H)-one](/img/structure/B5713916.png)

![methyl 4-{[(4-fluorophenyl)acetyl]amino}benzoate](/img/structure/B5713933.png)
![3-[1-(2-ethoxy-2-oxoethyl)-5-(4-fluorophenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5713940.png)

![2-chloro-N'-[(3,4-dichlorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5713946.png)

![7-methoxy-2-methyl-4H-[1,3]thiazolo[5,4-b]indole](/img/structure/B5713957.png)

![N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-(2-methoxy-5-methylphenyl)thiourea](/img/structure/B5713968.png)